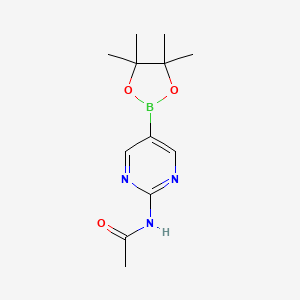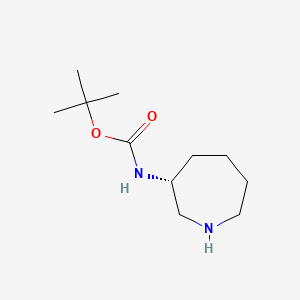
5-Fluor-6-hydroxynicotinsäure
Übersicht
Beschreibung
5-Fluoro-6-hydroxynicotinic acid is a derivative of nicotinic acid . It’s a building block of Favipiravir, which is used for the treatment of advanced Ebola virus infection in small animal models .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted attention from biologists and chemists due to their wide use in molecular imaging, pharmaceuticals, and materials . Enzymatic synthesis methods, including the direct formation of the C-F bond by fluorinase, are considered effective and promising .Chemical Reactions Analysis
5-Fluoro-6-hydroxynicotinic acid can undergo various chemical reactions. For instance, studies on the electrophilic reactions of 5-hydroxynicotinic acid have shown that reactions are directed only to the 6 position.Wissenschaftliche Forschungsanwendungen
Biokatalytische Produktion
Nicotinsäure-Dehydrogenase ist in der Lage, Nicotinsäure in 6-Hydroxynicotinsäure umzuwandeln . Diese Verbindung ist von erheblichem Forschungswert als pharmazeutischer Zwischenstoff . Die Extraktion von Nicotinsäure-Dehydrogenase erfolgt hauptsächlich durch Stämme . Die Enzymaktivität der derzeit gemeldeten Stämme ist jedoch relativ niedrig, und ihr Potenzial zur katalytischen Produktion von 6-Hydroxynicotinsäure reicht nicht aus, um die Anforderungen der Industrie zu erfüllen . Mit einem neuartigen Stamm mit hoher Enzymaktivität, der Nicotinsäure-Dehydrogenase produziert, Pseudomonas poae, wurde 6-Hydroxynicotinsäure hergestellt, wobei eine hohe Ausbeute von 155,45 g/L innerhalb von 72 Stunden erzielt wurde, wodurch die Anforderungen für die industrielle Produktion erfüllt wurden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
5-Fluoro-6-hydroxynicotinic acid has potential applications in the field of medicinal chemistry. It’s known for its ability to inhibit the activity of certain enzymes that play a crucial role in various biological processes. It’s also a building block of Favipiravir, indicating its potential use in antiviral therapies .
Eigenschaften
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXBKVOINSOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1526-16-5 | |
| Record name | 5-fluoro-6-hydroxypyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)
![2,2-Dimethyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B595375.png)







